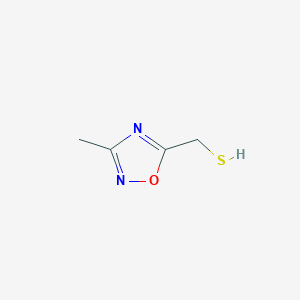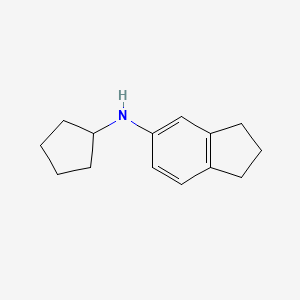
N-cyclopentyl-2,3-dihydro-1H-inden-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,3-dihydro-1H-inden-5-amine: is a chemical compound with the molecular formula C14H19N and a molecular weight of 201.31 g/mol . This compound is characterized by its cyclopentyl group attached to the nitrogen atom and an indene structure, making it a unique amine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine typically involves the following steps:
Cyclization Reaction: The starting material, 2,3-dihydro-1H-inden-5-amine, undergoes a cyclization reaction with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors for efficient production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-cyclopentyl-2,3-dihydro-1H-inden-5-amine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-cyclopentyl-2,3-dihydro-1H-inden-5-amine is used as an intermediate in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also used in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,3-dihydro-1H-inden-5-amine: A precursor in the synthesis of N-cyclopentyl-2,3-dihydro-1H-inden-5-amine.
Cyclopentylamine: A simpler amine with a cyclopentyl group.
Indene derivatives: Compounds with similar indene structures but different substituents.
Uniqueness: this compound is unique due to its specific combination of a cyclopentyl group and an indene structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H19N |
|---|---|
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
N-cyclopentyl-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C14H19N/c1-2-7-13(6-1)15-14-9-8-11-4-3-5-12(11)10-14/h8-10,13,15H,1-7H2 |
Clave InChI |
BHSYMSBKKZGNAS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=CC3=C(CCC3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)

![2-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}ethan-1-amine](/img/structure/B13073438.png)
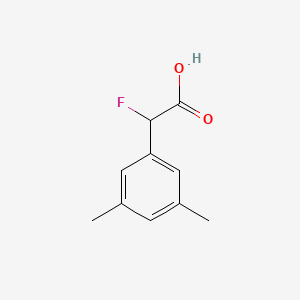
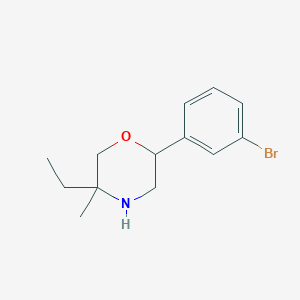
![4-Ethyl-4-methyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B13073457.png)
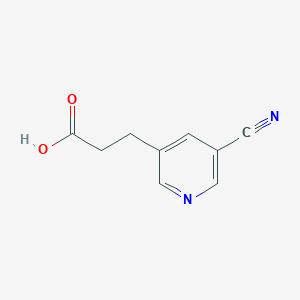

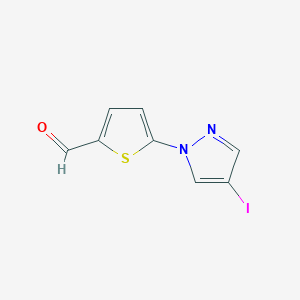
![(E)-5-((Dimethylamino)methylene)-6,7-dihydrobenzo[B]thiophen-4(5H)-one](/img/structure/B13073479.png)
![3-[(1-Benzothiophen-7-yl)amino]propanenitrile](/img/structure/B13073481.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073484.png)
![(3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13073500.png)
